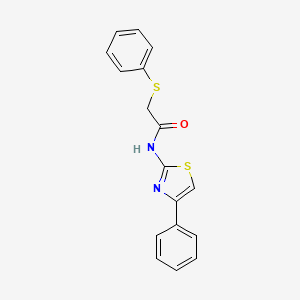

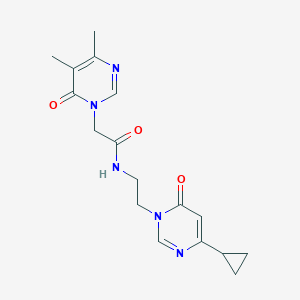

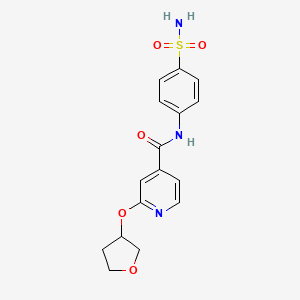

![molecular formula C23H31N5O3 B2705767 10-(4-Ethoxyphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione CAS No. 887197-47-9](/img/structure/B2705767.png)

10-(4-Ethoxyphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular formula of the compound is C23H31N5O3 . It has an average mass of 425.524 Da and a monoisotopic mass of 425.242676 Da . More detailed structural analysis would require specific spectroscopic data or crystallographic studies, which are not available in the current search results.Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 609.7±65.0 °C at 760 mmHg . The vapour pressure is 0.0±1.7 mmHg at 25°C . The enthalpy of vaporization is 90.6±3.0 kJ/mol . The flash point is 322.5±34.3 °C . The index of refraction is 1.643 . The molar refractivity is 115.0±0.5 cm3 . It has 8 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds .Scientific Research Applications

Crystal Engineering and Intermolecular Interactions

The compound crystallizes in the P-1 space group, with one molecule in the asymmetric unit. Its layered crystal packing is primarily formed by hydrogen bonds, and electrostatic energy contributes to stabilization. Different stacking motifs connect these molecular sheets, with significant dispersion energy components. The anisotropic distribution of interaction energies suggests potential applications in designing new materials .

Medicinal Chemistry and Adenosine Receptor Antagonists

Xanthine derivatives, including this compound, are essential adenosine receptor antagonists. By modifying the 8-position of the purine ring, high selectivity for specific adenosine receptor subtypes can be achieved. Although synthesis isn’t straightforward, these compounds play a crucial role in medicinal chemistry. Investigating their intermolecular interactions in solids is relevant for crystal engineering .

Triazole Derivatives and Biological Activity

Considering the compound’s structure, it falls within the triazole class. Triazoles exhibit diverse biological activities, including antifungal, antibacterial, and anticancer properties. Further studies could explore its potential as a novel drug candidate .

Pyrazole Derivatives and Pharmacological Applications

The cyclization reaction of a related compound resulted in a pyrazole derivative. Pyrazoles are known for their pharmacological significance, including anti-inflammatory, analgesic, and antipyretic effects. Investigating this compound’s biological activity could reveal promising applications .

Materials Science and Organic Semiconductors

Given its unique structure, this compound might find applications in organic electronics. Its π-conjugated system could contribute to organic semiconductors, such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). Further exploration is warranted .

Computational Chemistry and Drug Design

Utilizing computational tools, we can explore the compound’s electronic properties, molecular docking, and binding affinity. Such insights aid in rational drug design, potentially identifying novel therapeutic targets .

Mechanism of Action

Target of Action

The compound “10-(4-Ethoxyphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione” belongs to the class of diazepines . Diazepines are known to interact with various receptors in the nervous system, including GABA receptors, which play a crucial role in inhibitory neurotransmission .

Biochemical Pathways

Diazepines generally affect the gabaergic pathway, leading to increased inhibitory effects in the nervous system .

Pharmacokinetics

Like other diazepines, it is likely to be well absorbed in the gastrointestinal tract, metabolized in the liver, and excreted in the urine .

Result of Action

Diazepines typically result in sedative, hypnotic, anxiolytic, and muscle relaxant effects .

properties

IUPAC Name |

10-(4-ethoxyphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O3/c1-5-31-18-10-8-17(9-11-18)26-13-6-7-14-27-19-20(24-22(26)27)25(4)23(30)28(21(19)29)15-12-16(2)3/h8-11,16H,5-7,12-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBTXVOZNBBJFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

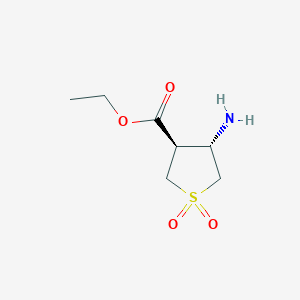

![N-(cyanomethyl)-4-[4-(propan-2-yl)piperazin-1-yl]-N-propylbenzamide](/img/structure/B2705695.png)

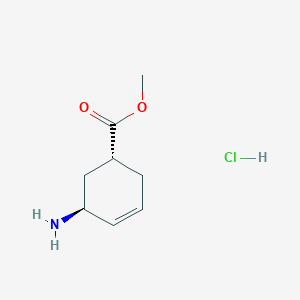

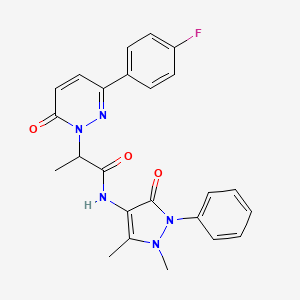

![benzyl 2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2705696.png)

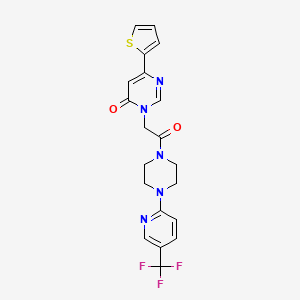

![N-(2-chlorophenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2705701.png)

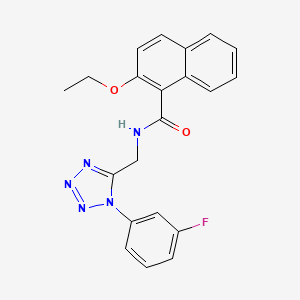

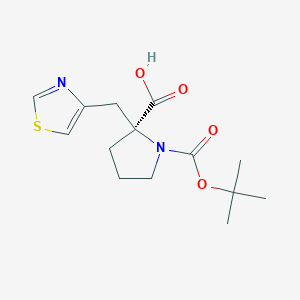

![2-(2H-benzo[d][1,2,3]triazol-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2705703.png)